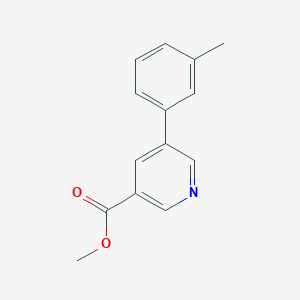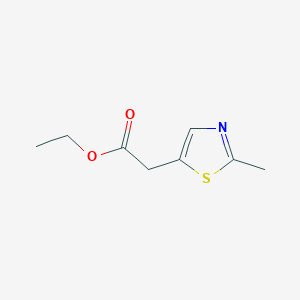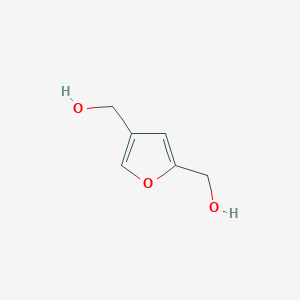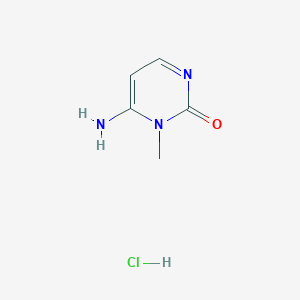
Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate
Overview
Description
Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate, also known as PFP-MTCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Organic Synthesis and Polymer Chemistry
Research in organic synthesis and polymer chemistry has highlighted the utility of pentafluorophenyl-containing compounds in creating complex molecular architectures. For example, the RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization of pentafluorophenyl methacrylate demonstrated controlled polymerization behavior, facilitating the preparation of linear diblock copolymers. These copolymers can easily react with amines to form multifunctional polymers, showcasing their potential in designing novel materials (Eberhardt & Théato, 2005).
Luminescent Materials for Data Security
Pentafluorophenyl derivatives have been explored for their photophysical properties, contributing to the development of luminescent materials. A study on heteroleptic cationic Ir(III) complexes, which include components similar to pentafluorophenyl, demonstrated applications in data security protection through their unique fluorescence-phosphorescence dual-emission and aggregation-induced emission properties (Song et al., 2016).
Antitumor and Antimicrobial Agents
The integration of pentafluorophenyl groups into heterocyclic structures has been investigated for potential biomedical applications. For instance, thiazolyl-N-phenylmorpholine derivatives have been synthesized and screened for antitumor activity, with some derivatives showing promising results against various tumor cell lines (Al-Soliemy et al., 2020). Additionally, compounds incorporating pentafluorophenyl moieties have been evaluated for antimicrobial activities, highlighting their potential as anti-infective agents (Küçükgüzel et al., 2007).
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5N2O3S/c15-7-8(16)10(18)12(11(19)9(7)17)24-13(22)6-5-25-14(20-6)21-1-3-23-4-2-21/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABJYXXXUIZUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640404 | |
| Record name | Pentafluorophenyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate | |
CAS RN |
921939-02-8 | |
| Record name | Pentafluorophenyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine](/img/structure/B1629509.png)

![1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)-](/img/structure/B1629513.png)








![2-Phenylbenzo[J]fluoranthene](/img/structure/B1629528.png)
